molecular formula C20H13N7O4 B6553443 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-91-4

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6553443
CAS RN: 1040644-91-4
M. Wt: 415.4 g/mol
InChI Key: KIFNYVIOPBWRQM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, and a triazolopyrimidinone. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized via methods such as palladium-catalyzed cross-coupling .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The benzodioxole and triazolopyrimidinone rings may participate in pi stacking interactions, which could be relevant in biological systems .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the oxadiazole ring is known to be reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of the benzodioxole could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

Future research could involve further exploration of the compound’s biological activity, as well as optimization of its structure to enhance its potency and selectivity for its target .

properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O4/c28-20-17-19(27(25-23-17)13-4-2-1-3-5-13)21-10-26(20)9-16-22-18(24-31-16)12-6-7-14-15(8-12)30-11-29-14/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNYVIOPBWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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